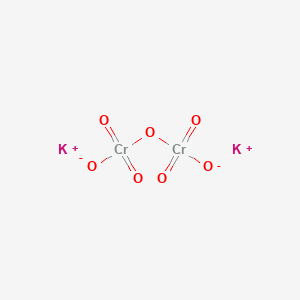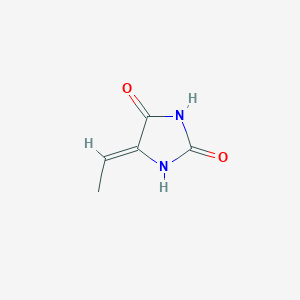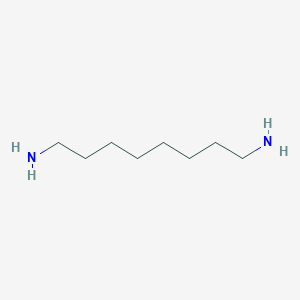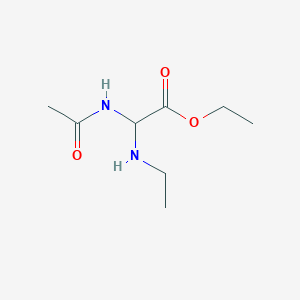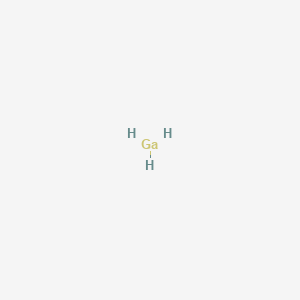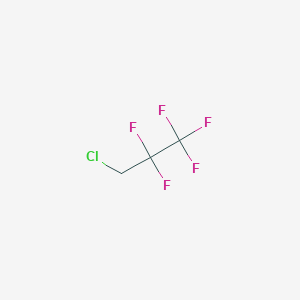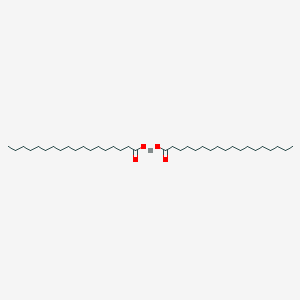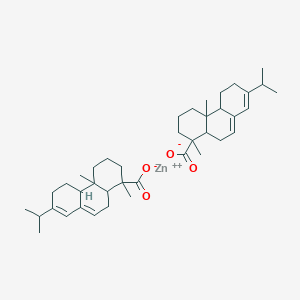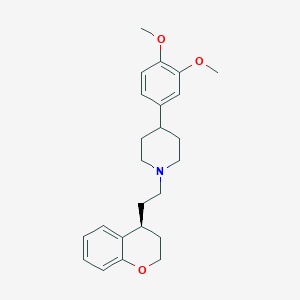![molecular formula C16H34O2S B148172 2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol CAS No. 9004-83-5](/img/structure/B148172.png)
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "DMDEE" and is a colorless liquid that is soluble in water and organic solvents. The synthesis of DMDEE is a complex process that involves several steps, and its application in scientific research is diverse. In
作用机制
The mechanism of action of DMDEE is not fully understood. However, it is believed that DMDEE interacts with the lipid bilayer of cells and disrupts their structure. This disruption can lead to changes in membrane permeability and fluidity, which can affect cellular processes.
生化和生理效应
DMDEE has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMDEE can induce cell death in several cancer cell lines. DMDEE has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In animal studies, DMDEE has been shown to have a protective effect on the liver and can reduce liver damage caused by toxins.
实验室实验的优点和局限性
One of the main advantages of using DMDEE in lab experiments is its ability to stabilize nanoparticles and prevent their aggregation. This is critical for the successful development of drug delivery systems. DMDEE is also an effective solubilizer for poorly soluble drugs, which is essential for the development of effective drug formulations. However, DMDEE has some limitations. It can be toxic at high concentrations, and its effects on human health are not fully understood.
未来方向
There are several future directions for research on DMDEE. One of the most significant areas of research is the development of DMDEE-based drug delivery systems. DMDEE has the potential to improve the efficacy of drugs by increasing their solubility and stability. Another area of research is the investigation of DMDEE's potential as an anti-cancer agent. In vitro studies have shown that DMDEE can induce cell death in several cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to understand the mechanism of action of DMDEE and its effects on human health.
Conclusion:
In conclusion, DMDEE is a chemical compound that has several potential applications in scientific research. Its ability to stabilize nanoparticles and solubilize poorly soluble drugs makes it a valuable tool for the development of drug delivery systems. DMDEE has also been shown to have anti-inflammatory properties and a protective effect on the liver. However, its toxicity at high concentrations and its effects on human health are not fully understood. Future research on DMDEE should focus on the development of drug delivery systems, investigation of its potential as an anti-cancer agent, and understanding its mechanism of action and effects on human health.
合成方法
The synthesis of DMDEE involves several steps that require specialized equipment and expertise. The first step involves the reaction of 9-decenol with thionyl chloride to form 9-decenyl chloride. The second step involves the reaction of 9-decenyl chloride with sodium sulfide to form 9-decenyl sulfide. The final step involves the reaction of 9-decenyl sulfide with ethylene oxide to form DMDEE.
科研应用
DMDEE has several potential applications in scientific research. One of the most significant applications is its use as a surfactant in the formulation of nanoparticles. DMDEE can be used to stabilize nanoparticles and prevent their aggregation, which is essential for the successful development of drug delivery systems. DMDEE has also been used as a solubilizer for poorly soluble drugs, which is critical for the development of effective drug formulations.
性质
CAS 编号 |
9004-83-5 |
|---|---|
产品名称 |
2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol |
分子式 |
C16H34O2S |
分子量 |
290.5 g/mol |
IUPAC 名称 |
2-[2-(9,9-dimethyldecylsulfanyl)ethoxy]ethanol |
InChI |
InChI=1S/C16H34O2S/c1-16(2,3)10-8-6-4-5-7-9-14-19-15-13-18-12-11-17/h17H,4-15H2,1-3H3 |
InChI 键 |
RPMGCDFPDJACFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCCCCSCCOCCO |
规范 SMILES |
CC(C)(C)CCCCCCCCSCCOCCO |
其他 CAS 编号 |
9004-83-5 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
同义词 |
ALCODET (TM) HSC-1000, Dodecylthioethoxylate |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



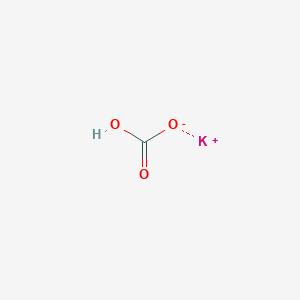
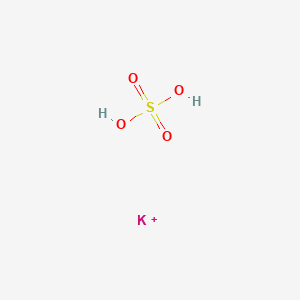
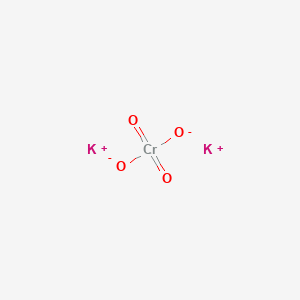
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
